3-(3,3-dimethyl-2-oxobutoxy)-2-hexyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
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Overview
Description
3-(3,3-DIMETHYL-2-OXOBUTOXY)-2-HEXYL-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE is a complex organic compound that belongs to the class of chromen derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-DIMETHYL-2-OXOBUTOXY)-2-HEXYL-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromen Core: The chromen core can be synthesized through a cyclization reaction of a suitable phenol derivative with an aldehyde under acidic conditions.
Introduction of the Hexyl Group: The hexyl group can be introduced via a Friedel-Crafts alkylation reaction using hexyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the 3,3-DIMETHYL-2-OXOBUTOXY Group: This step involves the esterification of the chromen derivative with 3,3-dimethyl-2-oxobutyric acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as chromatography, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(3,3-DIMETHYL-2-OXOBUTOXY)-2-HEXYL-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted chromen derivatives.
Scientific Research Applications
3-(3,3-DIMETHYL-2-OXOBUTOXY)-2-HEXYL-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its biological activity.
Pharmacology: Study of its effects on various biological targets and pathways.
Materials Science: Use in the development of organic electronic materials and sensors.
Biology: Investigation of its interactions with biomolecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-(3,3-DIMETHYL-2-OXOBUTOXY)-2-HEXYL-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE involves its interaction with specific molecular targets such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,3-DIMETHYL-2-OXOBUTOXY)-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE
- 3-(3,3-DIMETHYL-2-OXOBUTOXY)-4-ME-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-6-ONE
Uniqueness
3-(3,3-DIMETHYL-2-OXOBUTOXY)-2-HEXYL-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE is unique due to the presence of the hexyl group and the specific substitution pattern on the chromen core
Properties
Molecular Formula |
C25H34O4 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
3-(3,3-dimethyl-2-oxobutoxy)-2-hexyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C25H34O4/c1-5-6-7-8-11-17-14-20-18-12-9-10-13-19(18)24(27)29-22(20)15-21(17)28-16-23(26)25(2,3)4/h14-15H,5-13,16H2,1-4H3 |
InChI Key |
NEZYJZWJYKWXDI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1OCC(=O)C(C)(C)C)OC(=O)C3=C2CCCC3 |
Origin of Product |
United States |
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